

Application Note: Chemoselective Synthesis of 2-[(2-Chlorophenyl)formamido]propanoic acid

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Compound of Interest

Compound Name:	2-[(2-Chlorophenyl)formamido]propanoic acid
CAS No.:	936015-11-1
Cat. No.:	B2376656

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Introduction & Strategic Analysis

The target molecule, **2-[(2-Chlorophenyl)formamido]propanoic acid**, represents a specific class of N-aryl-N-formyl amino acids. These motifs serve as sterically constrained linkers in bioactive peptides and are precursors to imidazoles and other heterocycles via cyclodehydration.

The synthesis poses two primary challenges:

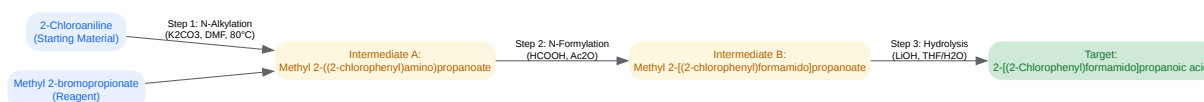
- **Steric Hindrance:** The ortho-chloro substituent on the aniline ring reduces nucleophilicity, making the initial N-alkylation sluggish compared to unsubstituted anilines.
- **Chemoselectivity:** The subsequent formylation must occur exclusively at the secondary amine without affecting the carboxylic acid (or requiring harsh conditions that might racemize the α -center).

To ensure high purity and reproducibility, this protocol utilizes a 3-step convergent strategy:

- N-Alkylation: Coupling of 2-chloroaniline with an -bromo ester.
- N-Formylation: Introduction of the formyl group using a mixed anhydride approach.
- Hydrolysis: Controlled saponification to release the free acid.

Retrosynthetic Pathway

The following diagram outlines the logical disconnection and forward synthesis flow.



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Figure 1: Step-wise synthetic workflow from commercially available precursors to the target acid.

Safety & Pre-Operational Checks

Hazard Class	Specific Risk	Mitigation Strategy
Acute Toxicity	2-Chloroaniline is toxic by inhalation, ingestion, and skin contact. It can cause methemoglobinemia.	Handle exclusively in a fume hood. Double-glove (Nitrile). Keep calcium gluconate/medical support protocols accessible if relevant for lab policy.
Corrosivity	Acetic Anhydride and Formic Acid are corrosive and lachrymators.	Use acid-resistant PPE. Quench excess anhydride carefully with ice water.
Process Safety	Exothermic reactions during mixed anhydride formation.	Maintain temperature <10°C during mixing. Ensure proper venting for CO release (if decarbonylation occurs).

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 2-((2-chlorophenyl)amino)propanoate

Objective: Construct the C-N bond while managing the low nucleophilicity of the aniline.

Reagents:

- 2-Chloroaniline (1.0 equiv)
- Methyl 2-bromopropionate (1.2 equiv)
- Potassium Carbonate (, anhydrous, 2.0 equiv)
- Potassium Iodide (KI, 0.1 equiv, catalyst)
- Solvent: DMF (Dimethylformamide)[1][2]

Procedure:

- **Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloroaniline (12.75 g, 100 mmol),

(27.6 g, 200 mmol), and KI (1.66 g, 10 mmol) in DMF (100 mL).
- **Addition:** Add Methyl 2-bromopropionate (20.0 g, 120 mmol) dropwise over 15 minutes at room temperature.
- **Reaction:** Heat the mixture to 80°C and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.^[2]
- **Workup:** Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (

mL).
- **Washing:** Wash the combined organic layers with water (

mL) and brine (

mL) to remove DMF. Dry over

, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the secondary amine as a pale yellow oil.

Phase 2: N-Formylation

Objective: Introduce the formyl group to the secondary amine.

Reagents:

- Intermediate A (from Phase 1)
- Formic Acid (98%, 5.0 equiv)
- Acetic Anhydride (2.0 equiv)

- Solvent: DCM (Dichloromethane) or neat

Procedure:

- Activation: In a separate flask, prepare the mixed anhydride by adding Acetic Anhydride (20 mmol) dropwise to Formic Acid (50 mmol) at 0°C. Stir for 30 minutes at 50–60°C, then cool back to 0°C.
 - Note: This generates the active formylating species.
- Coupling: Dissolve Intermediate A (10 mmol) in dry DCM (20 mL) and add it slowly to the mixed anhydride solution at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
- Quench: Carefully quench with ice water (50 mL). Neutralize the aqueous layer with saturated solution until pH ~7.
- Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over , and concentrate.
- Result: This yields Methyl 2-[(2-chlorophenyl)formamido]propanoate (Intermediate B).

Phase 3: Ester Hydrolysis to Target Acid

Objective: Selective hydrolysis of the methyl ester without cleaving the N-formyl amide.

Reagents:

- Intermediate B
- Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv)
- Solvent: THF/Water (3:1 ratio)

Procedure:

- Dissolution: Dissolve Intermediate B (5 mmol) in THF (15 mL) and cool to 0°C.
- Saponification: Add a solution of LiOH·H₂O (10 mmol) in Water (5 mL) dropwise.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 3 hours.
 - Critical Control Point: Do not heat. High temperatures may hydrolyze the formamide bond.
- Workup: Acidify the reaction mixture carefully with 1N HCl to pH ~2. Extract immediately with Ethyl Acetate (mL).
- Final Isolation: Wash the organic phase with brine, dry over , and concentrate in vacuo.
- Crystallization: Recrystallize the residue from EtOAc/Hexane or Ether/Pentane to obtain the pure **2-[(2-Chlorophenyl)formamido]propanoic acid** as an off-white solid.

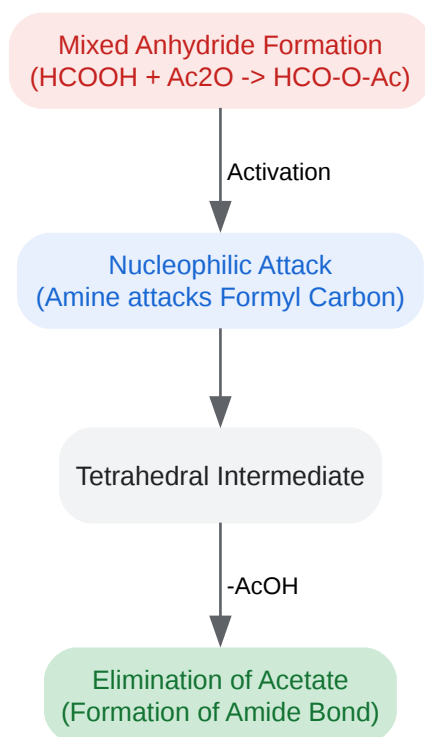
Analytical Validation

To validate the synthesis, the following analytical parameters must be met.

Technique	Expected Signal / Characteristic
1H NMR (DMSO-d ₆)	Formyl Proton: Singlet or doublet (rotamers) at 8.0–8.5 ppm. Alpha-Proton: Quartet/Multiplet at 4.5–5.0 ppm. Aromatic: Multiplets at 7.2–7.6 ppm (4H). Methyl: Doublet at 1.2–1.5 ppm.
LC-MS	[M+H] ⁺ : 228.04 (Cl isotope pattern 3:1). [M-H] ⁻ : 226.02.
Appearance	White to off-white crystalline solid.

Mechanism of Action: N-Formylation

The following diagram illustrates the mechanistic flow of the critical formylation step using the mixed anhydride method.



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Figure 2: Mechanistic pathway for the formylation of the secondary amine.

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